KRN4884 was synthesized in laboratory settings, with initial studies reporting its pharmacological properties and potential applications in cardiovascular medicine . It belongs to the broader category of potassium channel openers, which are compounds that facilitate the opening of potassium channels, leading to various physiological effects such as vasodilation and modulation of neurotransmitter release.
The synthesis of KRN4884 involves several key steps that utilize specific reagents and conditions to yield the final product. While detailed synthetic pathways are proprietary, the general approach includes:
The synthesis process has been optimized to ensure high yield and purity of KRN4884, allowing for further pharmacological evaluation .
KRN4884's molecular structure can be characterized by its unique arrangement of atoms which includes:
The elemental composition of KRN4884 includes carbon, hydrogen, nitrogen, and chlorine, with empirical data indicating percentages such as 60.10% carbon, 4.71% hydrogen, 11.83% chlorine, and 23.36% nitrogen .
KRN4884 participates in various chemical reactions primarily related to its function as a potassium channel opener:
These reactions highlight KRN4884's potential as a therapeutic agent in managing conditions like hypertension and hyperlipidemia.
The mechanism of action of KRN4884 is primarily centered around its ability to activate ATP-sensitive potassium channels:
KRN4884 exhibits several notable physical and chemical properties:
These properties play a significant role in determining the compound's usability in pharmaceutical formulations.
KRN4884 has potential applications across various scientific domains:
The discovery of KRN4884 (5-amino-N-[2-(2-chlorophenyl)ethyl]-N′-cyano-3-pyridinecarboxamidine) emerged from systematic screening of pyridinecarboxamidine derivatives. Early lead compounds like Ki1769 (N-cyano-N'-(2-phenylethyl)-3-pyridinecarboxamidine) and Ki3005 (N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine) demonstrated moderate vasodilatory activity but lacked sufficient potency and duration for therapeutic application. Ki3005, featuring a 2-chlorophenyl ethyl moiety, showed approximately 10-fold greater in vitro potency than Ki1769 in rat aorta relaxation assays (IC₅₀ = ~10⁻⁷ M vs. ~10⁻⁶ M), highlighting the critical role of ortho-chloro substitution on the phenyl ring for target engagement [2] [8]. This structure-activity insight directed the strategic incorporation of both chloro substitution and an amino group at the pyridine 5-position, yielding KRN4884 with significantly enhanced pharmacological properties [5].
Comprehensive SAR studies established that optimal K⁺ channel opening activity requires three key structural elements in the pyridinecarboxamidine scaffold:
Table 1: SAR of Pyridinecarboxamidine Vasodilatory Potency
Compound | R Group (Position 5) | IC₅₀ (Rat Aorta Relaxation) | Relative Potency vs. Ki1769 |
---|---|---|---|
Ki1769 | H | 3.0 × 10⁻⁶ M | 1x |
Ki3005 | H | 3.2 × 10⁻⁷ M | 9x |
KRN4884 | NH₂ | 2.8 × 10⁻⁸ M | 107x |
5-NO₂ analogue | NO₂ | >10⁻⁵ M | Inactive |
Molecular docking simulations suggest that the protonated 5-amino group forms a hydrogen bond with Thr⁶³⁴ of SUR2A subunit in K_ATP channels, while the chloroaryl group occupies a hydrophobic pocket near Tyr⁶⁰⁷ [8].
The 5-amino group in KRN4884 serves dual functions:
KRN4884 synthesis employed a convergent strategy distinct from earlier analogues:
Table 2: Synthetic Routes to Pyridinecarboxamidine Derivatives
Compound | Key Synthetic Steps | Overall Yield | Purity (HPLC) |
---|---|---|---|
Ki3005 | SNAr of 3-bromopyridine → Pd-catalyzed cyanation → Amidine formation | 22% | 95% |
KRN2391 | N-oxidation → Deoxygenative amination → Cyanoamidation | 18% | 91% |
KRN4884 | Step 1: 5-Amino-3-bromopicolinonitrile synthesis Step 2: Pd/BINAP-catalyzed amidation Step 3: Selective N-cyanation with BrCN | 41% | >99% |
The critical innovation involved introducing the 5-amino group early via nitration/reduction of 3-bromopicolinonitrile, avoiding functional group incompatibilities. Final N-cyanation used BrCN instead of toxic cyanogen bromide, improving safety and yield. This route achieved >40% overall yield with exceptional purity, enabling scalable production [5] [8]. Comparative molecular field analysis (CoMFA) revealed that KRN4884's 5-amino group optimally fills an accessory hydrophobic pocket in the KATP binding site, explaining its 10-fold higher binding affinity (Kd = 0.8 nM) versus Ki3005 (K_d = 8.3 nM) [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7